First-in-Class EBI2 Inverse Agonist: Constitutive Activity Suppression vs. Oxysterol Antagonism
GSK682753A was the first reported ligand targeting EBI2 and functions as an inverse agonist, suppressing the receptor's constitutive activity. In contrast, comparators ML401, NIBR189, and SAE-14 act as antagonists that block oxysterol-induced activation but do not suppress basal constitutive activity [1]. In a cAMP-response element-binding protein (CREB)-based reporter assay measuring inhibition of EBI2 constitutive activity in HEK293 cells transiently transfected with wild-type hGPR183, GSK682753A exhibited an IC50 of 53.6 nM with 75% inhibitory efficacy [1]. This functional distinction is critical for experimental designs requiring modulation of basal receptor tone rather than ligand-stimulated activation.
| Evidence Dimension | Inhibition of EBI2 constitutive activity |
|---|---|
| Target Compound Data | IC50 = 53.6 nM; efficacy = 75% inhibition |
| Comparator Or Baseline | ML401/NIBR189/SAE-14: No reported constitutive activity inhibition (antagonist mechanism only) |
| Quantified Difference | Qualitative mechanistic difference (inverse agonist vs. antagonist); 75% efficacy in suppressing basal activity |
| Conditions | CREB-based reporter assay; HEK293 cells transiently transfected with wild-type hGPR183 |
Why This Matters
Investigators requiring suppression of basal EBI2 constitutive activity must select GSK682753A; antagonist-only compounds cannot replicate this functional profile.
- [1] Benned-Jensen T, Smethurst C, Holst PJ, Page KR, Sauls H, Sivertsen B, Schwartz TW, Blanchard A, Jepras R, Rosenkilde MM. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist. J Biol Chem. 2011 Aug 19;286(33):29292-29302. View Source
